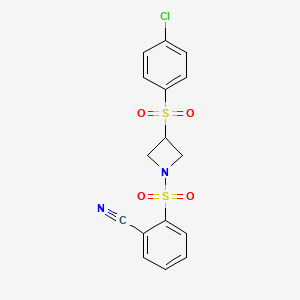

![molecular formula C13H8N6S B2473506 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide CAS No. 477853-41-1](/img/structure/B2473506.png)

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Wissenschaftliche Forschungsanwendungen

DNA Photocleavage Activity

The synthesis of a series of novel 3-(Quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives has been explored, with findings indicating that some compounds exhibit significant DNA photocleavage activity, particularly at a 40 μg/μl concentration. These compounds are primarily responsible for transforming the supercoiled form of DNA into an open circular form, highlighting their potential applications in genetic research and therapy (Sharma et al., 2015).

Antimicrobial Properties

Quinoxaline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines, have been synthesized and tested for their antimicrobial properties. Some compounds have shown promising antifungal activity against C. albicans, suggesting their potential use in developing new antimicrobial agents (El‐Hawash et al., 1999).

Antiviral and Antimicrobial Activities

A novel series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their antiviral and antimicrobial potential. Certain compounds demonstrated notable antiviral activity and antibacterial/antifungal properties, indicating their potential in therapeutic applications (Henen et al., 2011).

Wirkmechanismus

Target of Action

Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been associated withA2B receptors and PCAF (P300/CBP-associated factor) . A2B receptors are known to regulate angiogenic factors and thus play a significant role in tumor growth regulation . PCAF is a histone acetyltransferase that has emerged as a potential therapeutic target for cancer treatment .

Mode of Action

It’s suggested that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives may interact with their targets (such as a2b receptors and pcaf) and induce changes that lead to their observed biological activities .

Biochemical Pathways

It’s known that a2b receptor antagonists can influence pathways related to angiogenesis . Similarly, PCAF inhibitors can affect gene expression by modulating histone acetylation .

Pharmacokinetics

The pharmacokinetic properties of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied .

Result of Action

Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines . They have also been associated with the upregulation of pro-apoptotic proteins and downregulation of pro-oncogenic cell survival proteins .

Eigenschaften

IUPAC Name |

4-pyrimidin-2-ylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6S/c1-2-5-10-9(4-1)17-12(11-18-16-8-19(10)11)20-13-14-6-3-7-15-13/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVOSPMDPLDINE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2473424.png)

![4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2473430.png)

![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine](/img/structure/B2473444.png)

![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)

![5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B2473446.png)